molecular formula C14H16N2O2S2 B430934 12,12-dimethyl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 331837-85-5

12,12-dimethyl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B430934
CAS No.: 331837-85-5
M. Wt: 308.4g/mol
InChI Key: UENJTTGHHLSHLV-UHFFFAOYSA-N
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Description

3-allyl-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-allyl-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the allyl position .

Scientific Research Applications

3-allyl-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-allyl-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target, but it often involves the formation of covalent or non-covalent interactions with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-allyl-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one apart from similar compounds is its unique combination of functional groups and ring structures.

Properties

CAS No.

331837-85-5

Molecular Formula

C14H16N2O2S2

Molecular Weight

308.4g/mol

IUPAC Name

12,12-dimethyl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C14H16N2O2S2/c1-4-5-16-12(17)10-8-6-14(2,3)18-7-9(8)20-11(10)15-13(16)19/h4H,1,5-7H2,2-3H3,(H,15,19)

InChI Key

UENJTTGHHLSHLV-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)CC=C)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)CC=C)C

Origin of Product

United States

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